Monatin

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Monatin can be synthesized through a series of reactions starting from commercially available indole acetic acid. The synthetic route involves a cross-aldol reaction between pyruvic acid and indole-3-pyruvic acid to form the key intermediate, 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid. This intermediate undergoes subsequent reactions, including conversion to a hydroxyimino group with hydroxylamine and then to an amino group via hydrogenation, to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from the plant Sclerochiton ilicifolius. The process includes extraction, purification, and crystallization steps to obtain this compound in its pure form. The production methods aim to maximize yield and purity while maintaining the natural sweetness properties of the compound .

化学反应分析

Types of Reactions: Monatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the amino and carboxylic acid functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-monatin, reduced this compound, and substituted this compound derivatives .

科学研究应用

Food Technology Applications

Monatin is primarily recognized for its extraordinary sweetness, which is over 3,000 times sweeter than sucrose. This property makes it an attractive alternative for formulating low-calorie and sugar-free products.

Sweetness Concentration-Response Studies

Research indicates that this compound's sweetness can be effectively measured across various concentrations. A study employed two-alternative forced choice tests with 69 participants to establish a concentration-response curve, demonstrating that this compound can replace sugar in various food products while maintaining taste quality .

Table 1: Sweetness Concentration-Response of this compound

| This compound Concentration (mg/L) | Sucrose Equivalent (%) |

|---|---|

| 0 | 0 |

| 60 | 10 |

| 120 | 20 |

| 240 | 30 |

This data supports the formulation of products aimed at reducing caloric intake without sacrificing sweetness.

Application in Food Products

This compound is being utilized in diverse food applications, including beverages, dairy products, and confections. Its stability under heat and acidic conditions makes it suitable for various processing methods .

Safety and Toxicology Studies

The safety profile of this compound has been extensively studied through chronic toxicity and carcinogenicity assessments.

Chronic Toxicity Studies

A significant study involving rats fed diets containing varying concentrations of R,R-monatin revealed no adverse effects on survival or organ health over two years. The no-observed-adverse-effect level (NOAEL) was established at 20,000 ppm for chronic exposure .

Table 2: Summary of Chronic Toxicity Study Findings

| Concentration (ppm) | Observed Effects | NOAEL (ppm) |

|---|---|---|

| 0 | No adverse effects | - |

| 5000 | Minor weight loss | 20,000 |

| 20,000 | No significant findings | - |

| 40,000 | Weight loss observed | - |

This information is crucial for regulatory approvals and consumer safety assurances.

Pharmacological Potential

This compound has been investigated for its potential health benefits beyond sweetness.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties that could contribute to health benefits when included in diets . This aspect is particularly relevant as consumers increasingly seek functional foods that provide health advantages.

Potential Anti-Diabetic Effects

Studies suggest that this compound may help manage blood sugar levels due to its low-caloric nature and potential insulin-sensitizing effects . This application could be particularly beneficial for individuals with diabetes or those monitoring their glycemic index.

Case Studies and Real-World Applications

Several case studies highlight the successful incorporation of this compound into various products:

Case Study: Beverage Industry

A beverage company reformulated a popular soft drink using this compound as a sweetener. Consumer testing showed a favorable acceptance rate, with participants noting no discernible difference in taste compared to the original product containing sucrose.

Case Study: Dairy Products

In dairy applications, this compound was used to create a low-fat yogurt with enhanced sweetness without added sugars. The product received positive feedback for its taste while maintaining lower caloric content.

作用机制

Monatin exerts its sweetening effect by interacting with the sweet taste receptors on the tongue. The compound binds to the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. The specific molecular interactions and pathways involved in this process are still under investigation .

相似化合物的比较

Monatin is unique among sweeteners due to its high sweetness intensity and natural origin. Similar compounds include:

Aspartame: An artificial sweetener that is about 200 times sweeter than sucrose.

Steviol glycosides: Natural sweeteners derived from the Stevia plant, with sweetness levels ranging from 50 to 300 times that of sucrose.

Thaumatin: A protein sweetener that is approximately 2000 times sweeter than sucrose.

This compound stands out due to its intense sweetness, natural occurrence, and potential health benefits, making it a promising candidate for various applications in the food and beverage industry .

生物活性

Monatin is a naturally occurring sweetener derived from the plant Sclerochiton ilicifolius, predominantly found in southern Africa. It has garnered attention as a potential sugar substitute due to its unique properties and biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant, anti-inflammatory, and metabolic effects, supported by case studies and research findings.

This compound is classified as a rare sugar, possessing a sweet taste that is approximately 1,000 times sweeter than sucrose. Its chemical structure allows it to mimic the sweetness of sugar without contributing to calorie intake, making it an attractive alternative for food reformulation aimed at reducing added sugars.

| Property | Value |

|---|---|

| Sweetness | ~1,000 times sweeter than sucrose |

| Solubility | Highly soluble in water |

| Caloric Content | 0 calories |

| Chemical Formula | C₁₄H₁₈O₁₁ |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage. A study assessing various sweeteners found that this compound exhibited a high degree of DPPH radical scavenging activity, indicating its potential role in combating oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in managing inflammatory conditions. This property is particularly relevant for individuals with chronic inflammatory diseases such as arthritis.

Metabolic Effects

This compound's impact on metabolism has also been a subject of interest. Research indicates that it may influence glucose metabolism positively, making it beneficial for individuals with diabetes. Its ability to provide sweetness without raising blood glucose levels positions it as a favorable alternative for diabetic diets.

Case Study 1: this compound as a Sugar Substitute in Food Products

A case study conducted on the incorporation of this compound into baked goods demonstrated that products formulated with this compound had lower caloric content while maintaining acceptable sweetness levels. Sensory evaluations indicated consumer acceptance comparable to traditional sugar-sweetened products.

Case Study 2: Antimicrobial Efficacy of this compound

In a clinical setting, this compound was tested for its antimicrobial efficacy in food preservation. Results showed a significant reduction in microbial load when this compound was used as a preservative compared to conventional methods, highlighting its potential application in the food industry.

属性

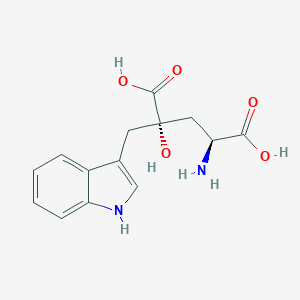

IUPAC Name |

(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYXMMBIZLGAQ-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432020 | |

| Record name | Monatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146142-94-1 | |

| Record name | Monatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146142-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monatin, (2S,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL342VQ3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。